molecular formula C17H21NSi B11761477 3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline

3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline

Cat. No.: B11761477
M. Wt: 267.44 g/mol
InChI Key: RXCSACAHUYRXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline is a chemical compound with the molecular formula C17H21NSi It is a member of the azasiline family, which are heterocyclic compounds containing silicon and nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline typically involves the reaction of benzyl chloride with 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]oxasiline: Similar structure but contains an oxygen atom instead of silicon.

    3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]thiazasiline: Contains a sulfur atom in place of silicon.

    3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]phosphasiline: Contains a phosphorus atom instead of silicon.

Uniqueness

3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline is unique due to the presence of a silicon atom within its ring structure, which imparts distinct chemical and physical properties. This silicon atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21NSi

Molecular Weight

267.44 g/mol

IUPAC Name

3-benzyl-1,1-dimethyl-2,4-dihydro-3,1-benzazasiline

InChI

InChI=1S/C17H21NSi/c1-19(2)14-18(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)19/h3-11H,12-14H2,1-2H3

InChI Key

RXCSACAHUYRXEA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CN(CC2=CC=CC=C21)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.